2-[(2-Cyclohex-2-en-1-ylacetyl)amino]-1,3-thiazole-5-carboxamide
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Overview
Description
2-[(2-Cyclohex-2-en-1-ylacetyl)amino]-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring, a thiazole ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Cyclohex-2-en-1-ylacetyl)amino]-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Acylation: The thiazole intermediate is then acylated with 2-cyclohex-2-en-1-ylacetyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Epoxides and Diols: From oxidation reactions.
Dihydrothiazole Derivatives: From reduction reactions.
Substituted Amides: From nucleophilic substitution reactions.
Scientific Research Applications
2-[(2-Cyclohex-2-en-1-ylacetyl)amino]-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: Serves as an intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The amide linkage allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity. The cyclohexene ring provides hydrophobic interactions, stabilizing the compound within the biological environment.
Comparison with Similar Compounds
2-[(2-Cyclohex-2-en-1-ylacetyl)amino]-1,3-thiazole-4-carboxamide: Differing only in the position of the carboxamide group.
2-[(2-Cyclohex-2-en-1-ylacetyl)amino]-1,3-oxazole-5-carboxamide: Where the thiazole ring is replaced by an oxazole ring.
Uniqueness: The presence of the thiazole ring in 2-[(2-Cyclohex-2-en-1-ylacetyl)amino]-1,3-thiazole-5-carboxamide provides unique electronic properties and reactivity compared to its oxazole analog. The specific positioning of functional groups also influences its binding affinity and specificity in biological systems, making it a valuable compound for targeted drug design.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
2-[(2-cyclohex-2-en-1-ylacetyl)amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c13-11(17)9-7-14-12(18-9)15-10(16)6-8-4-2-1-3-5-8/h2,4,7-8H,1,3,5-6H2,(H2,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWGGKUZNVTSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CC(=O)NC2=NC=C(S2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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